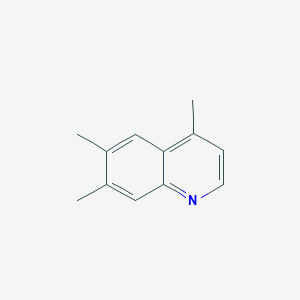
4,6,7-Trimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-Trimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their stability and aromaticity, making them significant in various chemical and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4,6,7-Trimethylquinoline is through the Combes quinoline synthesis. This method involves the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure of an intermediate Schiff base . The reaction typically uses concentrated sulfuric acid (H₂SO₄) as the catalyst.
Industrial Production Methods: Industrial production of this compound can involve similar synthetic routes but on a larger scale. The process may include steps such as nitrification, condensation, reduction cyclization, and chlorination to achieve the desired compound . The use of accessible raw materials and mild reaction conditions makes this method suitable for large-scale preparation.
化学反応の分析
Types of Reactions: 4,6,7-Trimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.
科学的研究の応用
4,6,7-Trimethylquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,6,7-Trimethylquinoline involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
2,4,6-Trimethylquinoline: Similar in structure but with methyl groups at different positions.
1,2-Dihydro-2,2,4-trimethylquinoline: A hydrogenated derivative with different chemical properties.
Ethoxyquin: A quinoline derivative with an ethoxy group, used as an antioxidant.
Uniqueness: 4,6,7-Trimethylquinoline is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
6804-16-6 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC名 |
4,6,7-trimethylquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-5-13-12-7-10(3)9(2)6-11(8)12/h4-7H,1-3H3 |
InChIキー |
GNHAJBXSCSHRCE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C(=CC2=NC=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


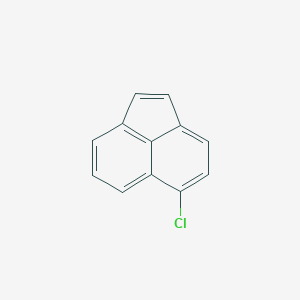
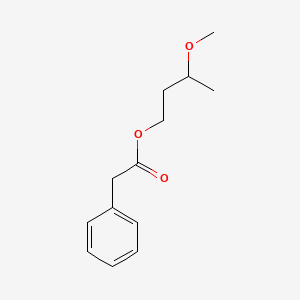
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)

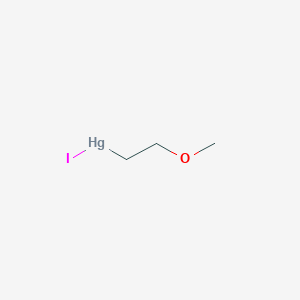

![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
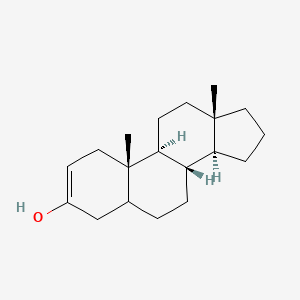
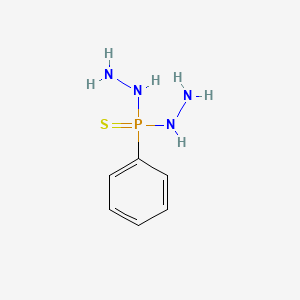
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
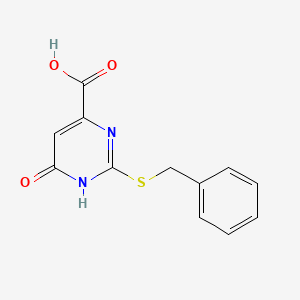
![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)
